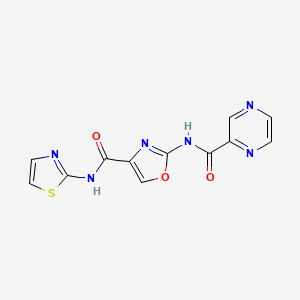

2-(pyrazine-2-carboxamido)-N-(thiazol-2-yl)oxazole-4-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(pyrazine-2-carbonylamino)-N-(1,3-thiazol-2-yl)-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N6O3S/c19-9(7-5-13-1-2-14-7)17-11-16-8(6-21-11)10(20)18-12-15-3-4-22-12/h1-6H,(H,15,18,20)(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPWYUJIXWHKCAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C(=O)NC2=NC(=CO2)C(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(pyrazine-2-carboxamido)-N-(thiazol-2-yl)oxazole-4-carboxamide is a heterocyclic organic molecule that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Structural Characteristics

This compound features a complex structure that includes multiple heterocycles: pyrazine, thiazole, and oxazole. Its molecular formula is with a molecular weight of 382.35 g/mol. The presence of various functional groups in its structure is believed to contribute to its diverse biological properties.

Antimicrobial Activity

Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. A study highlighted the effectiveness of oxazole derivatives against various fungal strains, including Candida albicans and Aspergillus niger. The Minimum Inhibitory Concentration (MIC) values for some related compounds are summarized in Table 1.

| Compound | MIC against Candida albicans (µg/ml) | MIC against Aspergillus niger (µg/ml) |

|---|---|---|

| 11 | 1.6 | 1.6 |

| 12 | 0.8 | 0.8 |

| 5-Fluorocytosine | 3.2 | 1.6 |

These findings suggest that the compound may possess potent antifungal activity, making it a candidate for further investigation in antifungal therapies .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that derivatives containing thiazole and pyrazine moieties can inhibit the growth of various cancer cell lines, including HepG2 (liver cancer) and PC12 (neuroblastoma). For instance, a series of substituted oxazolones demonstrated promising cytotoxic effects against these cell lines, indicating potential as anticancer agents .

The biological activity of This compound can be attributed to its ability to interact with specific biological targets:

- Histone Deacetylases (HDACs) : Molecular docking studies suggest that this compound may act as an HDAC inhibitor, which plays a crucial role in regulating gene expression through epigenetic mechanisms .

- Reactive Oxygen Species (ROS) : Some derivatives have shown the ability to modulate oxidative stress by influencing ROS levels, which can lead to apoptosis in cancer cells .

Case Studies

Several case studies have reported on the synthesis and evaluation of similar compounds:

- Synthesis and Evaluation : A study synthesized a series of oxazole derivatives and evaluated their antibacterial and antifungal activities, demonstrating significant efficacy against resistant strains .

- Structure-Activity Relationship (SAR) : Research into the SAR of thiazole-containing compounds revealed that modifications in the side chains significantly affected their biological activities, particularly against cancer cell lines .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(pyrazine-2-carboxamido)-N-(thiazol-2-yl)oxazole-4-carboxamide?

- Methodology : Synthesis involves multi-step organic reactions, including coupling of pyrazine-2-carboxylic acid derivatives with thiazol-2-amine via carbodiimide-mediated amidation (e.g., EDCI/HOBt). Key steps:

- Activation of the carboxylic acid using EDCI·HCl and HOBt in anhydrous DMF under nitrogen.

- Reaction with amine at 60°C for 18 hours, followed by purification via column chromatography or recrystallization (Ethanol/water mixtures) .

- Purity validation by HPLC (>98%) and structural confirmation via -NMR and -NMR .

Q. How is structural characterization performed for this compound and its intermediates?

- Techniques :

- NMR Spectroscopy : -NMR (400 MHz, DMSO-) identifies proton environments (e.g., aromatic protons at δ 8.2–8.5 ppm, amide NH at δ 10.5–11.0 ppm). -NMR confirms carbonyl carbons (C=O at ~165–170 ppm) .

- Mass Spectrometry : High-resolution ESI-MS matches theoretical m/z values (e.g., [M+H] within ±0.5 ppm error) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) ensure purity (>98%) .

Q. What stability considerations are critical during synthesis and storage?

- Handling : Use inert atmosphere (N) for moisture-sensitive steps.

- Storage : Lyophilized solids stored at –20°C under desiccation to prevent hydrolysis of the amide bond.

- Stability assays : Accelerated degradation studies in DMSO/PBS (pH 7.4) monitored by HPLC for 72 hours .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

- Approach :

- Core modifications : Replace pyrazine with pyrimidine () or introduce electron-withdrawing groups (e.g., –CF) on the thiazole ring.

- Bioisosteric replacements : Substitute oxazole with thiazole (e.g., uses thioamide derivatives).

- Biological testing : Screen analogs against cancer cell lines (e.g., MCF-7) for GI values and compare with parent compound .

Q. What experimental strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

- Troubleshooting :

- Dynamic effects : Variable-temperature NMR to detect conformational exchange (e.g., amide bond rotation).

- Impurity analysis : LC-MS/MS identifies byproducts (e.g., hydrolyzed intermediates).

- Crystallography : Single-crystal X-ray diffraction () confirms molecular conformation and hydrogen-bonding networks .

Q. How is the compound’s interaction with biological targets validated mechanistically?

- Assays :

- Binding studies : Surface plasmon resonance (SPR) or ITC to measure affinity for Hec1-Nek2 (KD ~nM range).

- Cellular assays : Apoptosis via Annexin V/PI staining; P-gp inhibition measured by calcein-AM efflux in MDR cell lines .

- In vivo models : Xenograft studies (e.g., breast cancer) with tumor volume reduction and toxicity profiling (e.g., body weight monitoring) .

Q. What crystallographic methods elucidate the compound’s 3D structure?

- Protocol :

- Crystallization : Slow vapor diffusion (e.g., DMF/hexane) to grow single crystals.

- Data collection : Mo Kα radiation (λ = 0.71073 Å) at 100 K.

- Refinement : SHELXL-2018 for structure solution; hydrogen bonds and π-π stacking analyzed via Mercury .

Q. How are stability and solubility optimized for in vivo applications?

- Formulation :

- Co-solvents : 10% DMSO + 30% PEG-400 in saline for intravenous dosing.

- Salt formation : Hydrochloride salts improve aqueous solubility (e.g., 5 mg/mL in PBS).

- Pharmacokinetics : Plasma stability assessed via LC-MS/MS over 24 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.